molecular formula C20H20ClN3O B11409557 1-(4-chlorophenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

1-(4-chlorophenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B11409557
M. Wt: 353.8 g/mol
InChI Key: LUPMQIYVHZKXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its complex molecular structure, which includes a chlorophenyl group, a benzimidazole moiety, and a pyrrolidinone ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the propyl group: Alkylation of the benzimidazole core with a propyl halide in the presence of a base.

    Formation of the pyrrolidinone ring: Cyclization of an appropriate intermediate with a suitable reagent to form the pyrrolidinone ring.

    Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction where a chlorophenyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorophenyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
  • 1-(4-chlorophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
  • 1-(4-chlorophenyl)-4-(1-butyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Uniqueness

1-(4-chlorophenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the propyl group and the specific arrangement of functional groups contribute to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C20H20ClN3O

Molecular Weight

353.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C20H20ClN3O/c1-2-11-23-18-6-4-3-5-17(18)22-20(23)14-12-19(25)24(13-14)16-9-7-15(21)8-10-16/h3-10,14H,2,11-13H2,1H3

InChI Key

LUPMQIYVHZKXBK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.